molecular formula C16H22N2O4 B1404772 methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate CAS No. 1616506-48-9

methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate

Cat. No.: B1404772
CAS No.: 1616506-48-9
M. Wt: 306.36 g/mol
InChI Key: CASYLQXBOISREB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate is a compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compound, which is then subjected to further reactions to obtain the final product. The synthetic route may involve the following steps:

    Preparation of Intermediate: The initial step involves the reaction of a suitable starting material with morpholine to introduce the morpholin-4-yl group.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Esterification: The final step involves the esterification of the compound to obtain the methyl ester.

The reaction conditions for each step may vary, but typically involve the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate can be compared with other similar compounds, such as:

    Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)butanoate: This compound has a similar structure but with a butanoate ester group instead of a propanoate ester group.

    Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)pentanoate: This compound has a pentanoate ester group, which may result in different chemical and pharmacological properties.

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12(19)17-15(16(20)21-2)11-13-3-5-14(6-4-13)18-7-9-22-10-8-18/h3-6,15H,7-11H2,1-2H3,(H,17,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASYLQXBOISREB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Reactant of Route 4
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Reactant of Route 5
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.